REACTION_CXSMILES
|
[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].C([O:13][C:14]1O[CH:17]=[N:16][CH:15]=1)C>>[CH3:7][O:6][C:4]([C:3]1[CH:17]=[N:16][CH:15]=[C:14]([OH:13])[C:2]=1[C:1]([O:9][CH3:10])=[O:8])=[O:5]
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Name
|
|
Quantity
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781 mg
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Type
|
reactant
|
Smiles
|
C(\C=C\C(=O)OC)(=O)OC
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Name
|
|
Quantity
|
557.3 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC1=CN=CO1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
the mixture was reacted at 120° C. for 1.5 hours
|
Duration
|
1.5 h
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Type
|
CUSTOM
|
Details
|
The reaction residue was purified by silica gel column chromatography (eluent: ethyl acetate/hexane 2:1)
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Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C=NC=C(C1C(=O)OC)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |